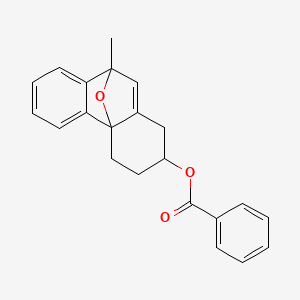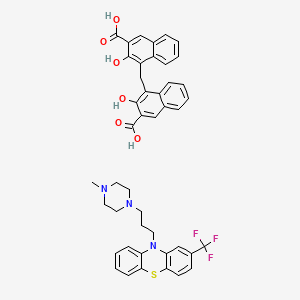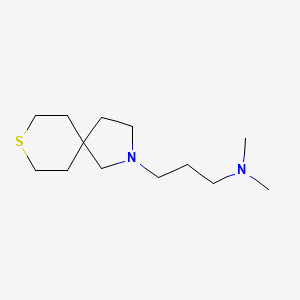
Ferrocenium picrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ferrocenium picrate is an organometallic compound that combines the ferrocenium cation with the picrate anion. Ferrocenium is the oxidized form of ferrocene, a well-known metallocene with iron sandwiched between two cyclopentadienyl rings. Picrate is the anion derived from picric acid, a nitroaromatic compound. The combination of these two components results in a compound with unique electrochemical and structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ferrocenium picrate can be synthesized through the oxidation of ferrocene using an oxidizing agent such as silver picrate. The reaction typically occurs in an organic solvent like dichloromethane. The general reaction is as follows:
Fe(C5H5)2+AgPic→[Fe(C5H5)2]+Pic−+Ag
where Fe(C₅H₅)₂ is ferrocene, AgPic is silver picrate, and [Fe(C₅H₅)₂]⁺Pic⁻ is this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes would likely involve continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ferrocenium picrate undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: The ferrocenium cation can be reduced back to ferrocene, and vice versa.
Substitution Reactions: The cyclopentadienyl rings in ferrocenium can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Silver picrate, ferric chloride.
Reducing Agents: Sodium borohydride, zinc dust.
Solvents: Dichloromethane, acetonitrile.
Major Products
Reduction: Ferrocene.
Substitution: Various substituted ferrocenes depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Ferrocenium picrate has several applications in scientific research:
Electrochemistry: Used as a redox-active compound in electrochemical sensors and batteries.
Catalysis: Acts as a catalyst in organic synthesis, particularly in oxidation reactions.
Materials Science: Incorporated into polymers and materials for enhanced electronic properties.
Biological Studies: Investigated for its potential in DNA cleavage and other biochemical applications.
Wirkmechanismus
The mechanism of action of ferrocenium picrate involves its redox properties. The ferrocenium cation can accept or donate an electron, making it a versatile redox agent. In biological systems, it can generate reactive oxygen species through a Fenton-like mechanism, leading to DNA cleavage . The molecular targets include DNA and other biomolecules that can undergo oxidative damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ferrocene: The neutral form of ferrocenium, widely used in organometallic chemistry.
Ferrocenium Hexafluorophosphate: Another ferrocenium salt with different anionic counterpart.
Ferrocenium Tetrafluoroborate: Similar to ferrocenium picrate but with tetrafluoroborate anion.
Uniqueness
The combination of ferrocenium’s redox activity and picrate’s nitroaromatic characteristics makes it a compound of interest in various fields .
Eigenschaften
CAS-Nummer |
11077-21-7 |
|---|---|
Molekularformel |
C16H12FeN3O7-3 |
Molekulargewicht |
414.13 g/mol |
IUPAC-Name |
cyclopenta-1,3-diene;iron;2,4,6-trinitrophenolate |
InChI |
InChI=1S/C6H3N3O7.2C5H5.Fe/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;2*1-2-4-5-3-1;/h1-2,10H;2*1-5H;/q;2*-1;/p-1 |
InChI-Schlüssel |
WTZXGPNJQZACFU-UHFFFAOYSA-M |
Kanonische SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





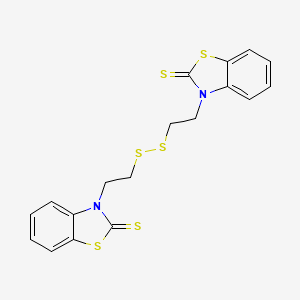
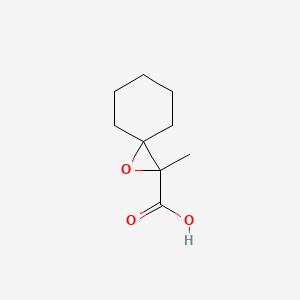
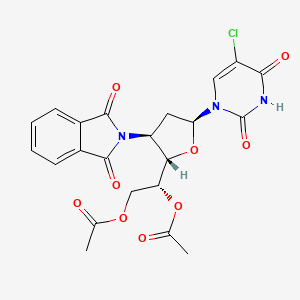
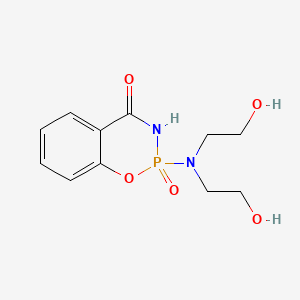
![Acetamide,N-[6-[(2-bromo-4,6-dinitrophenyl)azo]-1-[2-(2-ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-quinolinyl]-](/img/structure/B12788228.png)
![(2S,11S)-7,18-dimethoxy-4,12-dioxapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(21),5(10),6,8,13,15,17,19-octaen-20-ol](/img/structure/B12788231.png)

